![molecular formula C15H16N4 B5726365 4-(benzylamino)-2-(dimethylamino)nicotinonitrile](/img/structure/B5726365.png)
4-(benzylamino)-2-(dimethylamino)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(benzylamino)-2-(dimethylamino)nicotinonitrile, commonly known as DMABN, is a chemical compound that belongs to the class of nicotinonitrile derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The exact mechanism of action of DMABN is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various molecular targets, including enzymes, receptors, and ion channels. DMABN has been shown to interact with the nicotinic acetylcholine receptor and inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
DMABN has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. DMABN has also been shown to possess antitumor, antiviral, and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
DMABN has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also exhibits a wide range of pharmacological activities, making it a versatile compound for studying various molecular targets. However, DMABN has some limitations, including its potential toxicity and limited solubility in water.
Orientations Futures
There are several future directions for research on DMABN. One potential avenue of investigation is the development of DMABN-based drugs for the treatment of Alzheimer's disease and cancer. Another area of research is the synthesis of novel DMABN derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of DMABN and its potential toxicity.
Méthodes De Synthèse
DMABN can be synthesized through a multistep process that involves the reaction of 2,6-dichloronicotinic acid with benzylamine and dimethylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as acetonitrile. The resulting product is then purified through recrystallization or chromatography to obtain pure DMABN.
Applications De Recherche Scientifique
DMABN has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess various pharmacological activities, including antitumor, antiviral, and antibacterial properties. DMABN has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Propriétés
IUPAC Name |
4-(benzylamino)-2-(dimethylamino)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-19(2)15-13(10-16)14(8-9-17-15)18-11-12-6-4-3-5-7-12/h3-9H,11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCNBLROEVIDMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1C#N)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzylamino)-2-(dimethylamino)pyridine-3-carbonitrile |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.